molecular formula C9H17NO2S2 B14180874 2-Hydroxybutyl morpholine-4-carbodithioate CAS No. 922164-89-4

2-Hydroxybutyl morpholine-4-carbodithioate

Cat. No.: B14180874
CAS No.: 922164-89-4
M. Wt: 235.4 g/mol
InChI Key: OUQDYPBUGSXLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybutyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C9H17NOS2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybutyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:

    Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.

    Alkylation: The morpholine-4-carbodithioate is then alkylated with 2-chlorobutanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Reaction Vessels: Using large reactors to mix morpholine, carbon disulfide, and sodium hydroxide.

    Controlled Alkylation: Carefully controlling the addition of 2-chlorobutanol to ensure complete reaction and minimize by-products.

    Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-Hydroxybutyl morpholine-4-carbodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxybutyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium morpholine-4-carbodithioate: Similar structure but with a sodium ion instead of the hydroxybutyl group.

    Morpholine-4-carbodithioate: Lacks the hydroxybutyl group, making it less versatile in certain applications.

Uniqueness

2-Hydroxybutyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine ring and the hydroxybutyl group. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.

Properties

CAS No.

922164-89-4

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

2-hydroxybutyl morpholine-4-carbodithioate

InChI

InChI=1S/C9H17NO2S2/c1-2-8(11)7-14-9(13)10-3-5-12-6-4-10/h8,11H,2-7H2,1H3

InChI Key

OUQDYPBUGSXLAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=S)N1CCOCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.